molecular formula C14H26N2O6S3+2 B12657961 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium;sulfuric acid CAS No. 84604-30-8

2-(propylsulfanylmethyl)-1,2-oxazol-2-ium;sulfuric acid

Katalognummer: B12657961
CAS-Nummer: 84604-30-8
Molekulargewicht: 414.6 g/mol
InChI-Schlüssel: XLWSLLWEITULEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(propylsulfanylmethyl)-1,2-oxazol-2-ium;sulfuric acid is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a 1,2-oxazolium ring substituted with a propylsulfanylmethyl group and is associated with sulfuric acid, which may influence its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium typically involves the formation of the oxazolium ring followed by the introduction of the propylsulfanylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of methanesulfonic acid under reflux conditions in methanol has been reported to yield good results .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(propylsulfanylmethyl)-1,2-oxazol-2-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the propylsulfanylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(propylsulfanylmethyl)-1,2-oxazol-2-ium has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the modulation of enzyme activity or the alteration of cellular pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium include other oxazolium derivatives and sulfur-containing organic molecules. Examples include:

  • 2-(methylsulfanylmethyl)-1,2-oxazol-2-ium
  • 2-(ethylsulfanylmethyl)-1,2-oxazol-2-ium
  • 2-(butylsulfanylmethyl)-1,2-oxazol-2-ium

Uniqueness

What sets 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the propylsulfanylmethyl group may enhance its lipophilicity and ability to penetrate biological membranes, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

84604-30-8

Molekularformel

C14H26N2O6S3+2

Molekulargewicht

414.6 g/mol

IUPAC-Name

2-(propylsulfanylmethyl)-1,2-oxazol-2-ium;sulfuric acid

InChI

InChI=1S/2C7H12NOS.H2O4S/c2*1-2-6-10-7-8-4-3-5-9-8;1-5(2,3)4/h2*3-5H,2,6-7H2,1H3;(H2,1,2,3,4)/q2*+1;

InChI-Schlüssel

XLWSLLWEITULEN-UHFFFAOYSA-N

Kanonische SMILES

CCCSC[N+]1=CC=CO1.CCCSC[N+]1=CC=CO1.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.